2-Amino-1H-imidazole-4,5-dicarbonitrile

Descripción

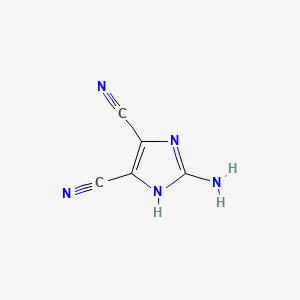

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOXIXGLIZLPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068268 | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40953-34-2 | |

| Record name | 2-Amino-1H-imidazole-4,5-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40953-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040953342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1H-imidazole-4,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-1H-imidazole-4,5-dicarbonitrile

CAS Number: 40953-34-2 Molecular Formula: C₅H₃N₅ Molecular Weight: 133.11 g/mol

This technical guide provides a comprehensive overview of 2-Amino-1H-imidazole-4,5-dicarbonitrile, a heterocyclic organic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound is a solid at room temperature, with a melting point of approximately 270 °C (with decomposition).[1][2] It is characterized by an imidazole ring substituted with an amino group at the 2-position and two cyano groups at the 4 and 5-positions. These functional groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃N₅ | [4] |

| Molecular Weight | 133.11 g/mol | [4] |

| CAS Number | 40953-34-2 | [5] |

| Appearance | Solid | [1] |

| Melting Point | 270 °C (decomposes) | [1][2] |

| Synonyms | 2-Amino-4,5-dicyanoimidazole, 2-Amino-4,5-imidazoledicarbonitrile | [3] |

Synthesis

A common method for the synthesis of this compound involves the reaction of diaminomaleonitrile (DAMN) with cyanogen chloride.

Experimental Protocol: Synthesis from Diaminomaleonitrile

Materials:

-

Diaminomaleonitrile (DAMN)

-

Cyanogen chloride

-

Tetrahydrofuran (THF)

-

Sodium acetate solution

-

Sodium bicarbonate solution

-

Charcoal

Procedure:

-

Dissolve cyanogen chloride (14.9 g) in tetrahydrofuran (200 ml).

-

To this solution, add diaminomaleonitrile (26.2 g) in portions.

-

Allow the reaction mixture to warm to room temperature.

-

Heat the mixture under reflux for 1 hour.

-

A brown solid will form. Collect this solid by filtration.

-

Wash the collected solid with a sodium acetate solution.

-

Dissolve the washed solid in a sodium bicarbonate solution.

-

Treat the solution with charcoal to decolorize it.

-

Filter the solution to remove the charcoal.

-

Acidify the filtrate to precipitate the final product, 2-amino-4,5-dicyanoimidazole.

-

The product can be further purified by recrystallization.

Biological Activity and Potential Applications

The nitrile groups within the molecule are known to participate in various biological interactions, potentially contributing to its antimicrobial effects.[1][12][13] The mechanism of action for related 2-aminoimidazole compounds is thought to involve the disruption of bacterial cell membranes and, in some cases, acting as adjuvants to enhance the efficacy of existing antibiotics.[9][10] For instance, some 2-aminoimidazoles have been shown to potentiate the activity of macrolide antibiotics against Gram-negative bacteria by altering the outer membrane.[10]

Potential Antimicrobial Mechanism of Action

The antimicrobial activity of 2-aminoimidazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. A plausible mechanism involves the disruption of the bacterial cell envelope and the inhibition of key metabolic pathways.

Caption: Postulated mechanism of antimicrobial action.

Experimental Protocols for Antimicrobial Screening

The following are detailed methodologies for assessing the antimicrobial and antifungal activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (bacterial or fungal strains)

-

Positive control (a known effective antibiotic or antifungal)

-

Negative control (broth with no compound or inoculum)

-

Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

-

Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with the sterile broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

-

Controls: Include wells with only broth and inoculum (positive growth control), wells with broth and the highest concentration of the solvent (to check for solvent toxicity), and wells with only uninoculated broth (negative control). Also, include a known antibiotic/antifungal as a positive control for the assay.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Caption: Workflow for Broth Microdilution Assay.

Agar Diffusion Assay (Disk Diffusion)

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

This compound

-

Sterile filter paper disks

-

Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)

-

Microbial cultures

-

Sterile swabs

-

Positive control (disks with a known antibiotic)

-

Negative control (disks with solvent only)

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution assay.

-

Plate Inoculation: Using a sterile swab, uniformly streak the entire surface of the agar plate with the microbial suspension to create a lawn.

-

Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound solution.

-

Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plates. Ensure firm contact with the agar.

-

Controls: Place positive and negative control disks on the same plate.

-

Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, the expected characteristic spectroscopic features can be inferred from its structure and data from related compounds.

Infrared (IR) Spectroscopy:

-

N-H stretch: Bands corresponding to the amino group (N-H) stretching vibrations are expected in the region of 3300-3500 cm⁻¹.[15]

-

C≡N stretch: A strong, sharp absorption band characteristic of the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹.[2]

-

C=N and C=C stretch: Absorptions for the imidazole ring C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals for the protons of the amino group and the N-H proton of the imidazole ring. The chemical shifts would be dependent on the solvent used. For related aminoimidazoles, the primary amine protons have been observed in the region of 5.6-6.6 ppm, and the imidazole ring proton as a sharp singlet between 7.1-7.4 ppm.[3]

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the imidazole ring and the two nitrile carbons. The chemical shifts of the nitrile carbons are typically found in the region of 115-125 ppm.[17][18]

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.11 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.[19][20][21]

Conclusion

This compound is a promising heterocyclic compound with a versatile chemical structure that makes it a valuable building block in medicinal chemistry and materials science. While further research is needed to fully elucidate its biological activities and mechanism of action, the existing data on related 2-aminoimidazole derivatives suggest its significant potential as a lead compound for the development of novel antimicrobial and antifungal agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. CID 160076603 | C10H6N10 | CID 160076603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fragmentation of mycosporine-like amino acids by hydrogen/deuterium exchange and electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid imidazole scaffold, coupled with reactive nitrile and amino functionalities, makes it a versatile precursor for the synthesis of various bioactive molecules and nitrogen-rich materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the empirical formula C₅H₃N₅, is a planar molecule characterized by a central imidazole ring substituted with an amino group at the 2-position and two nitrile groups at the 4 and 5-positions. The presence of multiple nitrogen atoms and cyano groups contributes to its high polarity and potential for hydrogen bonding.

General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 40953-34-2 | [1][3] |

| Molecular Formula | C₅H₃N₅ | [1][4] |

| Molecular Weight | 133.11 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 270 °C (decomposes) | [4] |

| Canonical SMILES | N#CC1=C(C#N)N=C(N)N1 | [1] |

| InChI Key | MLOXIXGLIZLPDP-UHFFFAOYSA-N | [1] |

Spectroscopic and Crystallographic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H NMR | 7.0 - 8.0 | Singlet | Imidazole N-H proton, may be broad and exchangeable with D₂O. |

| 5.0 - 6.0 | Broad Singlet | Amino (-NH₂) protons, may be broad and exchangeable with D₂O. | |

| ¹³C NMR | 145 - 155 | Singlet | C2 carbon (attached to the amino group). |

| 115 - 125 | Singlet | C4 and C5 carbons (attached to the nitrile groups). | |

| 110 - 120 | Singlet | Nitrile (-CN) carbons. |

1.2.2. Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium-Strong |

| N-H Stretch (Imidazole) | 3300 - 2500 | Broad |

| C≡N Stretch (Nitrile) | 2260 - 2220 | Strong |

| C=N Stretch (Imidazole) | 1650 - 1550 | Medium |

| C=C Stretch (Imidazole) | 1500 - 1400 | Medium |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the cyclization of diaminomaleonitrile (DAMN).

Synthesis from Diaminomaleonitrile and Cyanogen Chloride

A widely cited method for the preparation of this compound is the reaction of diaminomaleonitrile with cyanogen chloride.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve cyanogen chloride (14.9 g) in tetrahydrofuran (200 ml).

-

To this solution, add diaminomaleonitrile (26.2 g) in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Heat the mixture under reflux for 1 hour.

-

Cool the reaction mixture and collect the resulting brown solid by filtration.

-

Wash the solid with a solution of sodium acetate.

-

Dissolve the washed solid in a sodium bicarbonate solution.

-

Treat the solution with activated charcoal to decolorize it and then filter.

-

Acidify the filtrate to precipitate the product.

-

Collect the precipitate by filtration, wash with a suitable solvent, and dry to yield 2-amino-4,5-dicyanoimidazole.

Biological Activity and Potential Signaling Pathways

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. While the specific molecular targets of this compound are not extensively characterized, the general mechanism of action for antifungal imidazoles provides a likely framework for its activity.

Antifungal Mechanism of Action

The primary antifungal mechanism of many imidazole derivatives involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of ergosterol synthesis leads to a cascade of downstream effects, ultimately compromising fungal cell membrane integrity and function.

Generalized Antifungal Signaling Pathway of Imidazole Derivatives

Caption: Generalized antifungal mechanism of imidazole derivatives.

This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which in turn increases the permeability of the fungal cell membrane. This can also lead to an increase in reactive oxygen species (ROS), contributing to cellular damage and ultimately inhibiting fungal growth.

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable building block for:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel antimicrobial, antifungal, and potentially antiviral and anticancer agents. The amino and nitrile groups provide handles for further chemical modifications to explore structure-activity relationships.

-

Materials Science: The high nitrogen content of this molecule makes it a precursor for the development of energetic materials and polymers with high thermal stability.

Conclusion

This compound is a molecule with significant potential, underpinned by its versatile chemical structure. While a substantial body of research exists on its synthesis and general properties, a clear opportunity remains for more in-depth characterization of its molecular structure through detailed crystallographic and spectroscopic studies. Furthermore, elucidation of its specific biological targets and mechanisms of action will be crucial for its rational development as a therapeutic agent. This guide provides a foundational understanding for researchers aiming to explore the full potential of this intriguing heterocyclic compound.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-1H-imidazole-4,5-dicarbonitrile

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 2-amino-4,5-dicyanoimidazole, is a highly functionalized imidazole derivative. Its structural features, including the amino group and two cyano moieties, make it a versatile precursor for the synthesis of more complex molecules, particularly purine analogs and other biologically active compounds. The primary and most common starting material for the synthesis of this compound is diaminomaleonitrile (DAMN). This guide details the most relevant synthesis pathways from this precursor.

Core Synthesis Pathways

The synthesis of this compound from diaminomaleonitrile can be achieved through several routes. The most prominent methods include direct cyclization with cyanogen chloride, a multi-step process involving orthoesters, and modern microwave-assisted protocols that offer rapid and efficient synthesis.

Pathway 1: Cyclization of Diaminomaleonitrile with Cyanogen Chloride

A direct and established method for the synthesis of this compound involves the reaction of diaminomaleonitrile with cyanogen chloride. This one-step process leads to the formation of the imidazole ring with the desired amino and dicyano substitutions.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve cyanogen chloride (14.9 g) in tetrahydrofuran (200 ml).

-

Addition of Reactant: To this solution, add diaminomaleonitrile (26.2 g) in portions.

-

Reaction Progression: Allow the mixture to warm to room temperature and subsequently heat under reflux for 1 hour.

-

Isolation of Product: A brown solid will form. Collect this solid by filtration and wash it with a solution of sodium acetate.

-

Purification: Dissolve the remaining solid in a sodium bicarbonate solution and treat with activated charcoal. Filter the solution and then acidify to precipitate the final product, 2-amino-4,5-dicyanoimidazole.[1]

-

Final Product: The resulting product has a melting point of 276-278 °C.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Diaminomaleonitrile | [1] |

| Reagent | Cyanogen Chloride | [1] |

| Solvent | Tetrahydrofuran | [1] |

| Reaction Time | 1 hour (reflux) | [1] |

| Melting Point | 276-278 °C | [1] |

Reaction Pathway Diagram:

Caption: Synthesis via Cyanogen Chloride.

Pathway 2: Microwave-Assisted Synthesis

Modern synthetic approaches utilize microwave irradiation to accelerate reaction rates and improve yields. Microwave-assisted synthesis of imidazole derivatives, including those from diaminomaleonitrile, offers a rapid and efficient alternative to conventional heating methods. These reactions are often performed in a one-pot fashion, combining multiple steps without the need for intermediate purification.

Experimental Protocol (General):

-

Reaction Mixture: In a microwave-safe vessel, combine the starting materials, such as an appropriate aldehyde and diaminomaleonitrile (DAMN), with a suitable catalyst and solvent.[2] For instance, a mixture of an aromatic aldehyde and DAMN can be treated with nitric acid as a catalyst.[2]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and power for a short duration, typically ranging from 5 to 30 minutes.[1][3]

-

Work-up: After cooling, the reaction mixture is subjected to a standard work-up procedure, which may involve extraction and solvent evaporation.

-

Purification: The crude product is then purified, commonly by column chromatography, to yield the desired 2-aminoimidazole derivative.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Method | Microwave-Assisted One-Pot Synthesis | [2][3] |

| Starting Materials | Aromatic Aldehydes, Diaminomaleonitrile | [2] |

| Catalyst | Nitric Acid (metal-free) | [2] |

| Reaction Time | Typically 5-30 minutes | [1][3] |

| Yields | Generally high | [1][2] |

Workflow Diagram:

Caption: Microwave-Assisted Synthesis Workflow.

Pathway 3: Synthesis via Orthoesters and Subsequent Amination

Another route to substituted imidazoles involves the reaction of diaminomaleonitrile with orthoesters, such as triethyl orthoformate. This typically yields 4,5-dicyanoimidazole, which can then be further functionalized. To obtain the target 2-amino derivative, a subsequent amination step would be necessary.

Experimental Protocol (for 4,5-dicyanoimidazole):

-

Reaction Setup: A mixture of diaminomaleonitrile and an excess of triethyl orthoformate is heated under reflux.[4] The reaction can be carried out in a solvent mixture such as DMF and 1,4-dioxane.[4]

-

Reaction Time: The reaction is typically refluxed for several hours.[4]

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the product, 4,5-dicyanoimidazole, is isolated, often through crystallization.

Note: A subsequent amination step would be required to introduce the amino group at the 2-position. The specifics of this amination can vary and may involve specialized reagents.

Quantitative Data Summary (for 4,5-dicyanoimidazole):

| Parameter | Value | Reference |

| Starting Material | Diaminomaleonitrile | [4] |

| Reagent | Triethyl Orthoformate | [4] |

| Solvent | DMF:1,4-dioxane (1:1 v/v) | [4] |

| Reaction Time | ~6 hours (reflux) | [4] |

| Yield | 67% | [4] |

Logical Relationship Diagram:

Caption: Two-Step Synthesis via Orthoester.

Conclusion

The synthesis of this compound can be effectively achieved through various pathways, with the choice of method often depending on the desired scale, efficiency, and available resources. The direct cyclization with cyanogen chloride is a straightforward approach, while microwave-assisted synthesis offers a more rapid and often higher-yielding alternative. The route involving orthoesters provides an intermediate that can be further diversified, but requires an additional amination step to reach the target compound. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-Depth Technical Guide to 2-Amino-1H-imidazole-4,5-dicarbonitrile: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1H-imidazole-4,5-dicarbonitrile, a pivotal heterocyclic compound. While its specific initial discovery is not prominently documented, its synthetic roots can be traced back to foundational work in the mid-20th century. This document details its physicochemical properties, outlines key experimental protocols for its synthesis, and presents its contemporary significance, particularly as a precursor for antiviral agents. Quantitative data is summarized in structured tables, and logical workflows and potential mechanisms of action are visualized using diagrams.

Introduction and Physicochemical Properties

This compound (CAS No. 40953-34-2) is a heterocyclic organic compound featuring an imidazole ring substituted with two cyano groups and one amino group.[1] This arrangement of functional groups imparts a unique reactivity, making it a valuable intermediate in organic synthesis.[1] Its emergence in the scientific literature has grown, particularly in the fields of medicinal chemistry and materials science.[1]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃N₅ | [2][3][4] |

| Molecular Weight | 133.11 g/mol | [2] |

| Appearance | White to light red to green powder/crystalline solid | [5] |

| Melting Point | >300 °C | [6] |

| Purity | ≥97.0% - ≥98% | [2][5] |

| InChI | InChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10) | [3] |

| InChI Key | MLOXIXGLIZLPDP-UHFFFAOYSA-N | [3] |

| SMILES | N#CC1=C(C#N)NC(N)=N1 | [3] |

Synthesis of this compound

The synthesis of the imidazole-4,5-dicarbonitrile core is rooted in the pioneering work of David W. Woodward in 1950. A foundational patent describes the preparation of 4,5-imidazoledicarbonitrile and its 2-substituted derivatives by heating hydrogen cyanide tetramer (diaminomaleonitrile) with an orthoester.[7] Modern syntheses often employ diaminomaleonitrile (DAMN) as a key starting material, taking advantage of its reactive nature to form the imidazole ring.

General Synthetic Workflow

The synthesis of this compound from diaminomaleonitrile (DAMN) generally involves a cyclization reaction. This process can be conceptually illustrated as follows:

Experimental Protocol: Synthesis from Diaminomaleonitrile and Formic Acid

This protocol is a representative method based on the principles of cyclization of diaminomaleonitrile with a one-carbon source like formic acid.[8]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Formic acid

-

Phosphorus oxychloride (POCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Water

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Formation of the Intermediate:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, under an inert gas atmosphere, dissolve diaminomaleonitrile and formamide in anhydrous THF.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise while maintaining the temperature between 5-35 °C.

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Cyclization and Hydrolysis:

-

Prepare an aqueous solution of sodium hydroxide.

-

Add the reaction mixture from the previous step to the sodium hydroxide solution.

-

Heat the resulting mixture to reflux (approximately 95-100 °C) for a few hours. This step facilitates the ring closure and hydrolysis to form the final product.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Wash the collected solid with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Note: This is a generalized protocol. Specific molar ratios, reaction times, and purification methods may vary and should be optimized.

Spectroscopic Characterization Data

| Spectroscopic Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the amine (-NH₂) and imidazole N-H protons. |

| ¹³C NMR | Resonances for the nitrile carbons (-C≡N) and the imidazole ring carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole), C≡N stretching (nitrile), and C=N stretching (imidazole ring). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (133.11 g/mol ). |

Applications in Drug Discovery: Antiviral Activity

Derivatives of this compound have shown promise as antiviral agents, particularly against the influenza A virus.[9] While the precise mechanism of action for the parent compound is not fully elucidated, many antiviral drugs targeting RNA viruses inhibit the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[10][11][12]

Potential Mechanism of Action: Inhibition of Influenza A Virus Replication

The influenza A virus replication cycle is a complex process that occurs within the host cell nucleus.[13][14][15] The viral RNA-dependent RNA polymerase (RdRp) plays a crucial role in transcribing the viral RNA genome.[10] It is hypothesized that 2-aminoimidazole derivatives may interfere with this process.

This diagram illustrates the central role of RdRp in the viral replication cycle and how its inhibition by a 2-aminoimidazole derivative could halt the production of new viral particles.

Conclusion

This compound is a versatile and increasingly important building block in synthetic and medicinal chemistry. Its synthesis from readily available precursors like diaminomaleonitrile is well-established. The growing interest in its derivatives as potential antiviral agents highlights the significance of this core structure in the development of new therapeutics. Further research into the specific biological mechanisms of this compound and its analogues is warranted to fully exploit their therapeutic potential.

References

- 1. CAS 40953-34-2: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound [oakwoodchemical.com]

- 5. 2-Amino-4,5-dicyano-1H-imidazole | 40953-34-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. US2534331A - 4, 5-imidazoledicarbonitrile and method of preparation - Google Patents [patents.google.com]

- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 9. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RdRp (RNA-dependent RNA polymerase): A key target providing anti-virals for the management of various viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]

An In-depth Technical Guide to 2-Amino-1H-imidazole-4,5-dicarbonitrile

This technical guide provides a comprehensive overview of 2-amino-1H-imidazole-4,5-dicarbonitrile, a pivotal heterocyclic compound in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, experimental protocols for its use in synthesis, and key applications.

Chemical Identity

IUPAC Name: The systematically generated IUPAC name for this compound is This compound [1][2][3].

Synonyms: This compound is also known by several other names in literature and commercial listings, including:

-

4,5-Dicyano-2-aminoimidazole

-

1H-Imidazole-4,5-dicarbonitrile, 2-amino-[2]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a quick reference for its fundamental properties.

| Property | Value |

| CAS Number | 40953-34-2[1][2][4][6] |

| Molecular Formula | C₅H₃N₅[1][2][6] |

| Molecular Weight | 133.11 g/mol [2][4][6] |

| Appearance | White to light red or green powder/solid[5] |

| Melting Point | 270 °C (decomposes)[4] |

| Density | 1.5 ± 0.1 g/cm³ |

| Flash Point | 309.0 ± 32.9 °C |

| Exact Mass | 133.03884512 u |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 102 Ų |

Experimental Protocols

This compound is a valuable precursor for synthesizing more complex molecules, particularly high-nitrogen compounds and heterocyclic structures with potential pharmacological activity.

Synthesis of 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)

This protocol details the synthesis of a high-nitrogen energetic compound from this compound.

Materials:

-

This compound (75 mmol, 9.98 g)

-

Deionized water

-

38% hydrochloric acid (66 mL)

-

Sodium nitrite (130 mmol, 8.97 g)

-

Anhydrous sodium sulfite (90 mmol, 11.34 g)

Procedure:

-

Dissolve 9.98 g of this compound in 300 mL of water in a suitable reaction vessel.

-

Cool the solution to 0 °C using an ice bath and add 66 mL of 38% hydrochloric acid.

-

Prepare a solution of 8.97 g of sodium nitrite in 25 mL of water. Add this solution dropwise to the reaction mixture over a period of 10 minutes, maintaining the temperature at 0 °C.

-

Stir the resulting mixture for 1 hour at 0 °C. During this time, 4,5-dicyanoimidazole-2-diazonium chloride is generated in situ.

-

In a separate beaker, dissolve 11.34 g of anhydrous sodium sulfite in 60 mL of water.

-

Add the sodium sulfite solution at once to the vigorously stirred suspension.

-

Continue stirring the bright yellow mixture for 30 minutes at 0 °C.

-

Filter the resulting yellow precipitate and wash it with acidified cold water.

-

Dry the precipitate at 60 °C.

-

For further purification, recrystallize the crude product from boiling water and dry it again at 60 °C to remove any water of hydration. The final yield is approximately 2.46 g (25%).

Role as an Intermediate in Bioactive Compound Synthesis

This compound is a key intermediate derived from diaminomaleonitrile (DAMN), a versatile building block in organic synthesis. It serves as a synthon for creating a variety of heterocyclic compounds. For instance, derivatives of amino imidazole carbonitrile have been synthesized through multicomponent, microwave-assisted reactions and have shown significant antiviral activity, particularly against the influenza A virus. These synthetic strategies leverage the reactivity of the amino and nitrile groups to build more complex molecular architectures, such as purine analogues.

Furthermore, the broader imidazole-4,5-dicarbonitrile scaffold is foundational in medicinal chemistry. For example, imidazole-4,5-dicarboxylic acid, a related derivative, is used to synthesize libraries of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. These compounds are designed to mimic substituted purines and are investigated as potential kinase inhibitors by competitively binding to ATP sites. The synthesis typically involves derivatizing the dicarboxylic acid to form amides with various amino acid esters and alkanamines.

Applications

The primary applications of this compound are concentrated in two main areas:

-

Medicinal Chemistry: It is a crucial building block for the synthesis of novel heterocyclic compounds. Its derivatives are being explored for various therapeutic properties, including antiviral and kinase-inhibiting activities. The imidazole ring system is a well-known pharmacophore present in many approved drugs.

-

Materials Science: As a high-nitrogen compound, it is a precursor for energetic materials like TCAD. Additionally, it has been used in the fabrication of organic electrical bistable devices and rewritable memory cells, indicating its potential in the field of organic electronics.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) from this compound.

Caption: Synthesis workflow for TCAD.

References

- 1. researchgate.net [researchgate.net]

- 2. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 3. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Amino-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the synthesis of various heterocyclic compounds. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Chemical Structure

The chemical structure of this compound is provided below, with key atoms numbered for reference in the subsequent spectroscopic data tables. This numbering scheme facilitates the correlation between the molecular structure and its spectral features.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (imidazole ring) | ~12.5 (broad) | Singlet | 1H |

| NH₂ (amino group) | ~7.5 (broad) | Singlet | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (imidazole ring) | ~155 |

| C4, C5 (imidazole ring) | ~110-120 |

| CN (nitrile groups) | ~115 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretch | NH and NH₂ |

| 2230-2210 | C≡N stretch | Nitrile |

| 1650-1550 | C=N stretch, N-H bend | Imidazole ring, Amino group |

| 1500-1400 | C=C stretch | Imidazole ring |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of diaminomaleonitrile (DAMN) with a suitable one-carbon synthon. A typical procedure is as follows:

-

Reaction Setup: A solution of diaminomaleonitrile in a suitable solvent (e.g., an alcohol or an orthoformate) is prepared in a reaction vessel equipped with a reflux condenser.

-

Reagent Addition: An excess of a one-carbon source, such as triethyl orthoformate, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined in the following diagram.

Caption: General workflow for spectroscopic analysis.

Unveiling the Elusive Crystal Structure of 2-Amino-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While the definitive, publicly accessible crystal structure of 2-Amino-1H-imidazole-4,5-dicarbonitrile remains elusive in comprehensive searches of crystallographic databases and scientific literature, its pivotal role as a precursor in the synthesis of various functionalized molecules necessitates a thorough understanding of its structural characteristics. This technical guide provides a detailed overview of the compound, a generalized experimental protocol for its crystal structure determination, and, for illustrative purposes, the crystallographic data of a closely related analogue, 2-azido-1H-imidazole-4,5-dicarbonitrile.

Compound Overview

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide. A common synthetic route involves the reaction of diaminomaleonitrile with a suitable reagent to form the imidazole ring. For instance, processes have been described where DAMN is used as a starting material to synthesize 4,5-dicyanoimidazoles, which can then be further functionalized.

Experimental Protocol for Crystal Structure Determination

The following outlines a detailed, generalized methodology for the determination of the crystal structure of a small organic molecule like this compound using single-crystal X-ray diffraction.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common and effective method for obtaining suitable crystals is through slow evaporation of a saturated solution.

Protocol:

-

Solvent Selection: The compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures thereof) to identify a solvent in which it is sparingly soluble at room temperature and more soluble upon heating.

-

Preparation of a Saturated Solution: The compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a vial covered with parafilm perforated with a few small holes).

-

Crystal Growth: Over a period of hours to days, the solvent slowly evaporates, leading to a gradual increase in the concentration of the solute and the formation of single crystals.

Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected for X-ray diffraction analysis.

Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that a comprehensive set of diffraction intensities is measured. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.

Protocol:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Illustrative Crystallographic Data: 2-azido-1H-imidazole-4,5-dicarbonitrile

As the specific crystallographic data for this compound is not publicly available, the data for the closely related compound, 2-azido-1H-imidazole-4,5-dicarbonitrile , is presented below for illustrative purposes. This demonstrates the type of quantitative data that would be obtained from a successful crystal structure determination.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₅HN₇ |

| Formula Weight | 159.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.045 (2) |

| b (Å) | 8.016 (3) |

| c (Å) | 11.595 (4) |

| α (°) | 90 |

| β (°) | 99.780 (10) |

| γ (°) | 90 |

| Volume (ų) | 645.1 (4) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Refinement | |

| R-factor (%) | 4.2 |

| wR-factor (%) | 10.1 |

Visualizations

Experimental Workflow for Crystal Structure Determination

The logical flow of determining a crystal structure can be visualized as follows:

Caption: A generalized workflow for the determination of a small molecule crystal structure.

This guide provides a comprehensive overview of the structural aspects of this compound, offering valuable insights for researchers in the absence of its fully published crystal structure. The detailed experimental protocols and workflow diagrams serve as a practical reference for those involved in the synthesis and structural characterization of this and related compounds.

Thermal properties and stability of 2-Amino-1H-imidazole-4,5-dicarbonitrile

An In-depth Technical Guide to the Thermal Properties and Stability of 2-Amino-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₅H₃N₅. Its structure, featuring an imidazole ring substituted with an amino group and two nitrile groups, makes it a valuable building block in medicinal chemistry and materials science. Understanding the thermal properties and stability of this compound is critical for its application in drug development, synthesis of energetic materials, and the creation of novel polymers, as these characteristics dictate storage conditions, reaction parameters, and overall safety and viability of the final product. This guide provides a comprehensive overview of the known thermal characteristics of this compound and the standard experimental protocols used for their determination.

Thermal Properties and Stability

The thermal stability of this compound is primarily characterized by its decomposition temperature. Unlike a sharp melting point, the compound undergoes thermal decomposition, indicating that it breaks down chemically upon heating before it can melt. This is a crucial consideration for any high-temperature applications or purification processes like melt crystallization.

Quantitative Data Summary

The available data indicates that this compound is a thermally stable solid at ambient temperatures but decomposes at elevated temperatures.

| Thermal Property | Value | Source(s) |

| Decomposition Temperature (Td) | ~270 °C | [1][2] |

| Reported Decomposition Range | 250 °C - 270 °C | |

| Physical State | Solid | [2] |

This decomposition temperature suggests that the compound possesses moderate thermal stability, suitable for many organic reactions that do not require extreme heating. However, care must be taken during synthesis and processing to avoid temperatures approaching this limit to prevent degradation and the formation of impurities.

Experimental Protocols for Thermal Analysis

The thermal properties of organic compounds like this compound are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These methods provide quantitative insights into mass changes and heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose.[3]

General TGA Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is accurately weighed and placed into a TGA crucible, often made of alumina or platinum.[7]

-

Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace. The system is purged with an inert gas, such as nitrogen, to prevent oxidative decomposition, at a typical flow rate of 20-50 mL/min.[3][8]

-

Temperature Program: The furnace is heated from ambient temperature to a final temperature (e.g., 600 °C or higher) at a constant, linear heating rate, commonly 10 °C/min.[9]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of the furnace temperature.

-

Data Analysis: The resulting TGA curve (thermogram) plots percent weight loss versus temperature. The onset temperature of a significant weight loss step is typically reported as the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[10][11] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[12] For a substance that decomposes, DSC can reveal the endothermic or exothermic nature of the decomposition process.

General DSC Protocol:

-

Sample Preparation: A small sample (typically 1-10 mg) is weighed and hermetically sealed in a DSC pan, usually made of aluminum.[12] An empty, sealed pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

-

Temperature Program: The sample is heated (or cooled) at a controlled, linear rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC curve plots heat flow versus temperature. Peaks on the curve represent thermal events. An upward peak indicates an endothermic process (heat absorption, like melting), while a downward peak signifies an exothermic process (heat release, like decomposition or crystallization).[4]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for characterizing a chemical compound using TGA and DSC.

References

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. torontech.com [torontech.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Scanning Calorimetry Analysis [intertek.com]

Introduction: The Significance of Imidazole in Chemical Evolution

An In-Depth Guide to the Prebiotic Chemistry of Imidazole Derivatives

Executive Summary: The imidazole ring, a five-membered heterocycle, is a ubiquitous and vital component of modern biochemistry, forming the core of the amino acid histidine and the purine bases of nucleic acids.[1][2] This central role has led to significant investigation into its potential involvement in the origin of life. This technical guide explores the prebiotic chemistry of imidazole and its derivatives, detailing their plausible synthesis on the early Earth, their critical catalytic functions in phosphorylation and polymerization, their role as precursors to essential biomolecules, and their stability under prebiotic conditions. The content herein is intended for researchers, scientists, and drug development professionals interested in chemical evolution and the molecular origins of life.

The journey from a prebiotic Earth, rich in simple inorganic and organic molecules, to the first self-replicating systems is one of the most profound questions in science.[3][4] Central to this transition is the emergence of catalytic molecules and polymers capable of storing information and performing functions. Imidazole derivatives have emerged as strong candidates for key players in this process.[5] Their amphoteric nature, meaning they can act as both an acid and a base, and the unique (-N-C-N-) charge relay group make them effective catalysts for fundamental prebiotic reactions, such as the formation of phosphodiester bonds, which are essential for creating oligonucleotides.[1][2][5] Furthermore, the imidazole framework serves as a direct structural precursor for the synthesis of purines, the building blocks of RNA and DNA.[6][7] Understanding the prebiotic chemistry of these molecules provides critical insights into the plausible pathways that may have led to the first informational and catalytic polymers.

Prebiotic Synthesis of Imidazole Derivatives

A critical requirement for any molecule's involvement in the origin of life is its plausible formation under early Earth conditions.[3] While the presence of imidazole in modern biological systems is a result of complex enzymatic pathways, abiotic syntheses have been demonstrated under conditions simulating the prebiotic environment.[1]

One of the most well-established methods is the Debus-Radziszewski synthesis, which forms the imidazole ring from the reaction of a dicarbonyl (like glyoxal), an aldehyde (like formaldehyde), and ammonia.[8][9][10] These starting materials are considered prebiotically plausible.[5] Research has demonstrated the synthesis of imidazole, 2-methylimidazole, and 4-methylimidazole using this approach under simulated primitive Earth conditions.[5] Another method involves the reaction of a carbohydrate and ammonia to form 4-methylimidazole.[5] These syntheses establish a credible pathway for the accumulation of imidazole derivatives on the early Earth, making them available for subsequent chemical evolution.

Catalytic Activity of Imidazole Derivatives

The catalytic prowess of imidazole derivatives is a cornerstone of their importance in prebiotic chemistry. They function as condensing agents and catalysts, facilitating the two most crucial polymerization reactions for life: the formation of peptides and oligonucleotides.[5]

Role in Phosphorylation and as a Phosphate Activating Group

Phosphorylation is a fundamental reaction in biology, essential for energy currency (like ATP) and the backbone of nucleic acids.[11] A major challenge in prebiotic chemistry is activating geochemically scarce orthophosphate under mild, aqueous conditions.[12] Imidazole plays a key role in overcoming this hurdle.

In a prebiotically plausible system, orthophosphate reacts with cyanate to form carbamoyl phosphate, which then transfers its phosphate group to imidazole, creating the kinetically stable but thermodynamically activated intermediate, imidazole phosphate.[11][12] This intermediate can then effectively phosphorylate a wide range of prebiotic molecules, including nucleosides and glycerol, especially under conditions of dehydration, such as in wet-dry cycles on a primitive landmass.[11][12] The addition of imidazole to reactions involving diamidophosphate (DAP), another plausible prebiotic phosphorylating agent, has been shown to accelerate the phosphorylation of nucleosides to their cyclic nucleotide forms.[13][14]

Table 1: Imidazole-Mediated Phosphorylation Yields This table summarizes the yields of cyclic mononucleotides (c-NMPs) from the phosphorylation of nucleosides using diamidophosphate (DAP) in the presence of imidazole.

| Nucleoside | Product | Yield (%) | Conditions | Reference |

| Cytidine | 2',3'-c-CMP | 27% | Aqueous, pH ≈ 7, with DAP and Imidazole | [14] |

| Adenosine | 2',3'-c-AMP | 31% | Aqueous, pH ≈ 7, with DAP and Imidazole | [14] |

| Guanosine | 2',3'-c-GMP | 27% | Aqueous, pH ≈ 7, with DAP and Imidazole | [14] |

| Uridine | 5 (unspecified) | ≈ 80% | "Paste-reaction" with DAP and Imidazole | [14] |

Role in Polymerization of Amino Acids and Nucleotides

Beyond phosphorylation, imidazole derivatives are crucial for the polymerization of monomers into peptides and oligonucleotides.[5] They act as activating groups, making the monomers susceptible to linkage. For example, adenosine 5'-phosphorimidazolide (ImpA), an imidazole-activated nucleotide, has been extensively studied as a substrate for the non-enzymatic polymerization of RNA.[13]

More recently, 2-aminoimidazole has been identified as a highly effective activating agent for nucleotides.[15][16] This activation facilitates the non-enzymatic extension of an RNA primer on an RNA template, a key process in the "RNA World" hypothesis.[16] Similarly, dipeptides containing histidine (which has an imidazole side chain), such as seryl-histidine (Ser-His), have been shown to catalyze the formation of peptide bonds and the oligomerization of imidazole-activated nucleotides, suggesting a co-evolutionary link between peptides and nucleic acids.[17]

Imidazole Derivatives as Precursors for Biomolecules

The structural similarity between imidazole and the five-membered ring of purines (adenine and guanine) is not coincidental. Imidazole derivatives are direct precursors in plausible prebiotic pathways to purines.[6][7] Syntheses have been described that start with commercially available 4-nitroimidazole, which can be transformed through a series of simple steps into intermediates that are then cyclized to form the purine ring system.[6] This ability to form purines directly from imidazole precursors provides a robust link between a simple, abiotically-produced heterocycle and the complex building blocks of nucleic acids.[7][18]

Stability of Imidazole Derivatives

For a molecule to accumulate and participate in prebiotic reactions, it must possess sufficient stability in the harsh environment of the early Earth, which likely included intense ultraviolet (UV) radiation. Studies on the photostability of key prebiotic molecules are therefore crucial. Research on the 2-aminoazole family has shown that 2-aminoimidazole, a key nucleotide activating agent, is the most photostable compared to related molecules like 2-aminooxazole and 2-aminothiazole when exposed to UV light.[15]

Table 2: UV Photostability of Prebiotically Relevant 2-Aminoazoles This table shows the degradation half-lives of three key 2-aminoazoles under a simulated solar-like UV spectrum.

| Compound | Plausible Prebiotic Role | Half-life (hours) | Relative Stability | Reference |

| 2-Aminooxazole | Intermediate in nucleotide synthesis | ≈ 7 | Least Stable | [15] |

| 2-Aminothiazole | Selective agent | (Intermediate) | Intermediate | [15] |

| 2-Aminoimidazole | Nucleotide activating agent | ≈ 100 | Most Stable | [15] |

This differential stability is significant; the least stable compound (2-aminooxazole) is needed for the initial synthesis of nucleotides, while the most stable (2-aminoimidazole) is required for the final activation step before polymerization.[15] This suggests a chemical logic where stability is correlated with the timing of the molecule's function in a prebiotic pathway.[15]

Key Experimental Protocols

The following sections provide generalized methodologies for key experiments based on published literature. These protocols are intended as a guide and should be adapted based on specific laboratory conditions and safety procedures.

Protocol: Prebiotic Synthesis of Imidazole

This protocol is based on the work of Oró et al. describing the formation of imidazole under plausible prebiotic conditions.[5]

-

Reactants: Prepare aqueous solutions of glyoxal, formaldehyde (or acetaldehyde for 2-methylimidazole), and ammonium hydroxide.

-

Reaction Setup: Combine the reactants in a sealed vessel. Molar ratios should be optimized based on the desired product.

-

Incubation: Heat the mixture at a moderate temperature (e.g., 50-100°C) for a period ranging from several hours to days. The exact conditions can be varied to simulate different prebiotic environments like hydrothermal vents or evaporating ponds.

-

Analysis: After incubation, cool the reaction mixture. Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the imidazole derivatives formed.

Protocol: Imidazole-Mediated Phosphorylation of Nucleosides ("Paste" Reaction)

This protocol is adapted from the work of Krishnamurthy and colleagues on phosphorylation using DAP in the presence of imidazole.[14]

-

Reactants: Use solid diamidophosphate (DAP), imidazole, and the desired nucleoside (e.g., uridine).

-

Reaction Setup: Mix the solid reactants thoroughly in a vial. A typical molar ratio might be 1:2:4 (nucleoside:imidazole:DAP).

-

Incubation: Add a few drops of water to create a paste-like material. Seal the vial and let it stand at room temperature. The reaction can be monitored over several days or weeks.

-

Workup and Analysis: Quench the reaction by adding a buffer solution. The resulting mixture can be analyzed by HPLC and ³¹P NMR to identify and quantify the phosphorylated products, including cyclic mononucleotides and short oligonucleotides.

Protocol: Preparation and Use of 2-Aminoimidazole Activated Nucleotides

This protocol is based on the general principles used in studies of non-enzymatic RNA replication.[16]

-

Activation: React a nucleoside 5'-monophosphate (e.g., GMP) with 2-aminoimidazole in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aqueous buffer (e.g., HEPES) at a controlled pH.

-

Purification: Purify the resulting 2-aminoimidazole-activated monomer (2AIp-NMP) using reverse-phase HPLC.

-

Primer Extension Assay: Prepare a reaction mixture containing a short RNA primer annealed to a longer RNA template in a suitable buffer (e.g., Tris-HCl with Mg²⁺).

-

Polymerization: Initiate the reaction by adding the purified 2AIp-NMP monomer. Incubate the mixture at a controlled temperature (e.g., 25°C).

-

Analysis: Take aliquots at various time points and quench the reaction with an EDTA-containing loading buffer. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the extension of the primer by one or more nucleotides.

Conclusion and Future Outlook

The evidence strongly supports the hypothesis that imidazole and its derivatives were significant molecules in the prebiotic chemical landscape. Their plausible abiotic synthesis, remarkable catalytic abilities in phosphorylation and polymerization, and their role as direct precursors to purines place them at the heart of chemical evolution.[5][6][11] The differential stability of various derivatives further suggests a system poised for sequential, multi-step prebiotic pathways.[15]

Future research should continue to explore the synthesis of a wider range of imidazole derivatives under diverse prebiotic scenarios. Investigating the catalytic activity of these molecules in concert with mineral surfaces, lipid membranes, and other prebiotic catalysts will be crucial for understanding their function within more complex chemical systems.[13] Furthermore, elucidating the transition from imidazole-catalyzed chemistry to the emergence of genetically encoded catalysts remains a key challenge in understanding the origin of life. The continued study of these versatile heterocyles will undoubtedly bring us closer to a comprehensive model for the emergence of life from non-living matter.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Chemical evolution and the origin of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ams.uokerbala.edu.iq [ams.uokerbala.edu.iq]

- 5. The prebiotic synthesis and catalytic role of imidazoles and other condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

2-Amino-1H-imidazole-4,5-dicarbonitrile: A Versatile Precursor for High-Nitrogen Energetic Materials

An In-depth Technical Guide for Researchers

2-Amino-1H-imidazole-4,5-dicarbonitrile is a commercially available, nitrogen-rich heterocyclic compound that serves as a valuable starting material for the synthesis of a new generation of energetic materials.[1][2] Its imidazole backbone, coupled with amino and cyano functional groups, provides multiple reactive sites for the construction of molecules with high heats of formation, favorable detonation properties, and good thermal stability.[3] This guide details the synthesis and properties of a key energetic derivative, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), and explores the broader potential of the parent molecule in energetic materials research.

Physicochemical Properties of the Starting Material

A foundational understanding of the starting material's properties is crucial for its application in further synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₃N₅ | [2] |

| Molecular Weight | 133.11 g/mol | [2][4] |

| Appearance | White or similar to white solid | [4] |

| Melting Point | 270 °C (decomposition) | [4] |

| Density | 1.5±0.1 g/cm³ | [4] |

| Topological Polar Surface Area | 102 Ų | [4] |

| CAS Number | 40953-34-2 | [2][4] |

Synthesis of an Energetic Derivative: 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)

A prominent energetic compound synthesized from this compound is 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), abbreviated as TCAD.[1] This high-nitrogen compound is formed by the diazotization of the amino group and subsequent coupling.[1] The resulting azo bridge significantly contributes to the molecule's high enthalpy of formation.[1]

Experimental Protocol: Synthesis of TCAD

The following protocol is adapted from the method described by Carlson and has been utilized in the synthesis and characterization of TCAD.[1]

Materials:

-

This compound (75 mmol, 9.98 g)

-

Deionized Water

-

38% Hydrochloric Acid (66 mL)

-

Sodium Nitrite (130 mmol, 8.97 g)

-

Anhydrous Sodium Sulfite (90 mmol, 11.34 g)

Procedure:

-

Dissolution: Dissolve 9.98 g (75 mmol) of this compound in 300 mL of water in a suitable reaction vessel.

-

Acidification & Cooling: Cool the solution to 0 °C using an ice bath. While maintaining the temperature, add 66 mL of a 38% aqueous solution of hydrochloric acid.

-

Diazotization: Prepare a solution of 8.97 g (130 mmol) of sodium nitrite in 25 mL of water. Add this solution dropwise to the reaction mixture over a period of 10 minutes, ensuring the temperature remains at 0 °C. Stir the mixture for 1 hour at this temperature. This step generates 4,5-dicyanoimidazole-2-diazonium chloride in situ.

-

Coupling: Prepare a solution of 11.34 g (90 mmol) of anhydrous sodium sulfite in 60 mL of water. Add this solution at once to the vigorously stirred suspension of the diazonium salt.

-

Isolation: The product, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), can then be isolated from the reaction mixture. It crystallizes from water as a tetrahydrate.[1]

Properties of 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)

TCAD exhibits properties that are highly desirable for energetic materials, most notably its exceptional thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂N₁₀ (anhydrous) | [1] |

| Molecular Weight | 262.18 g/mol (anhydrous) | [1] |

| Decomposition Temperature | 369 °C | [1] |

| Standard Molar Enthalpy of Formation (calculated) | 960 kJ mol⁻¹ | [1] |

| Crystal System (tetrahydrate) | Monoclinic | [1] |

| Space Group (tetrahydrate) | P2₁/c | [1] |

Visualized Synthesis and Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow.

Caption: Reaction pathway for the synthesis of TCAD.

Caption: General experimental workflow for TCAD synthesis.

Future Outlook and Broader Applications

The versatility of this compound extends beyond the synthesis of azo compounds. The reactive cyano groups present opportunities for further derivatization, such as:

-

[2+3] Cycloaddition Reactions: The nitrile functionalities can react with azides to form high-nitrogen tetrazole rings, a common moiety in modern energetic materials.[5]